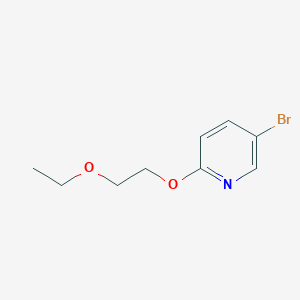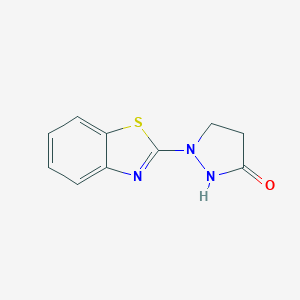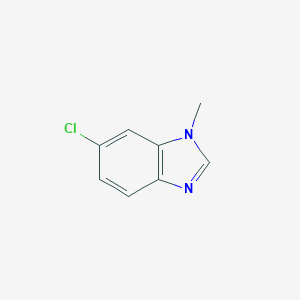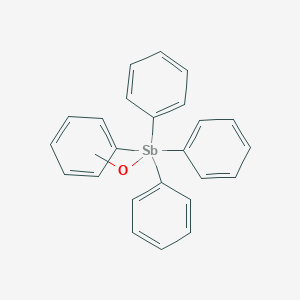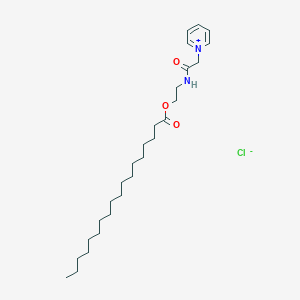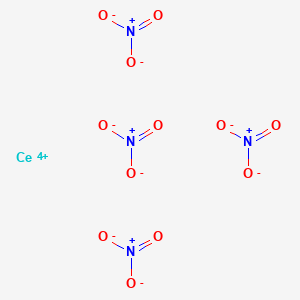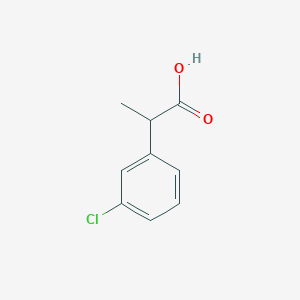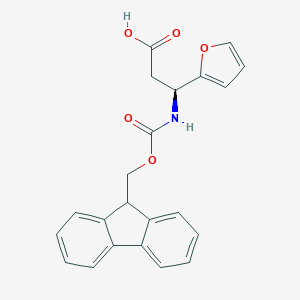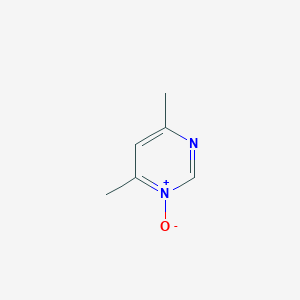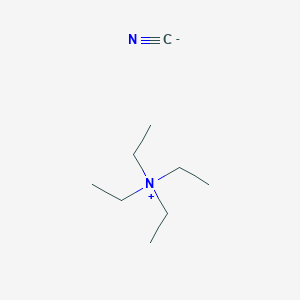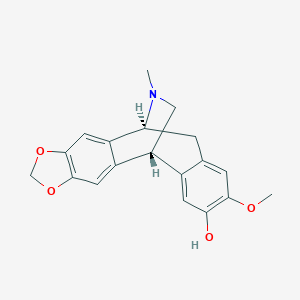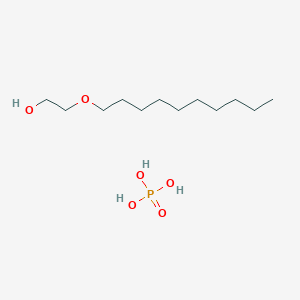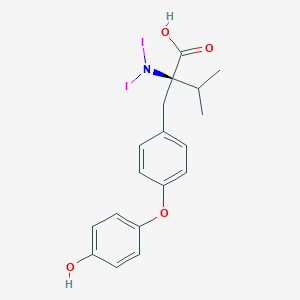
Isopropyl-diiodothyronine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-diiodothyronine, also known as cytomel, is a synthetic thyroid hormone that is used in scientific research for its potential therapeutic benefits. It is synthesized from L-thyroxine, a naturally occurring hormone, and has been shown to have a number of biochemical and physiological effects.
Wirkmechanismus
Isopropyl-diiodothyronine works by binding to thyroid hormone receptors in cells, which then activate a number of signaling pathways that regulate gene expression and cellular metabolism. This leads to increased energy expenditure, enhanced fat oxidation, and other physiological effects.
Biochemische Und Physiologische Effekte
Isopropyl-diiodothyronine has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, enhanced fat oxidation, and improved glucose metabolism. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl-diiodothyronine is a useful tool for studying the effects of thyroid hormones on various physiological processes. However, it is important to note that it is a synthetic compound and may not fully replicate the effects of naturally occurring thyroid hormones. Additionally, its use in laboratory experiments may be limited by factors such as cost and availability.
Zukünftige Richtungen
There are a number of potential future directions for research on isopropyl-diiodothyronine. Some possible areas of focus include the development of new synthetic analogs with improved potency and selectivity, the study of its effects on other physiological processes, and the investigation of its potential therapeutic applications in humans. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cellular metabolism and gene expression.
Synthesemethoden
Isopropyl-diiodothyronine is synthesized through a series of chemical reactions, starting with L-thyroxine. The first step involves the removal of the iodine atoms from the tyrosine residues in L-thyroxine, which is accomplished through a process called deiodination. The resulting compound, 3,5-diiodotyrosine, is then coupled with isopropyl alcohol to form isopropyl-diiodothyronine.
Wissenschaftliche Forschungsanwendungen
Isopropyl-diiodothyronine is used in scientific research to study the effects of thyroid hormones on various physiological processes. It has been shown to have potential therapeutic benefits in the treatment of obesity, metabolic syndrome, and other conditions. It is also used in the study of thyroid hormone signaling pathways and their role in regulating metabolism and energy expenditure.
Eigenschaften
CAS-Nummer |
10439-94-8 |
|---|---|
Produktname |
Isopropyl-diiodothyronine |
Molekularformel |
C18H19I2NO4 |
Molekulargewicht |
567.2 g/mol |
IUPAC-Name |
(2R)-2-(diiodoamino)-2-[[4-(4-hydroxyphenoxy)phenyl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
GJNQSKLKJVPWIR-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)[C@](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Kanonische SMILES |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Andere CAS-Nummern |
10439-94-8 |
Synonyme |
3'-isopropyl-3,5-diiodo-L-thyrosine 3'-isopropyl-3,5-diiodothyronine IPDIT isopropyl-diiodothyronine isopropyl-diiodothyronine, (DL)-isomer isopropyl-diiodothyronine, (L)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



